1-(2-Nitrophenyl)-[1,2,4]triazolo[4,3-a]quinoline
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Overview
Description
1-(2-Nitrophenyl)-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that combines the structural features of triazole and quinoline rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the nitrophenyl group enhances its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Nitrophenyl)-[1,2,4]triazolo[4,3-a]quinoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-nitroaniline with a quinoline derivative under acidic or basic conditions to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sulfuric acid or sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability. The use of automated reactors and real-time monitoring systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Nitrophenyl)-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, with reagents such as alkyl halides or acyl chlorides.
Oxidation: Oxidative reactions can be performed to introduce additional functional groups or modify existing ones, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Reduction: 1-(2-Aminophenyl)-[1,2,4]triazolo[4,3-a]quinoline.
Substitution: Various alkylated or acylated derivatives depending on the substituents used.
Oxidation: Oxidized derivatives with additional functional groups such as carboxylic acids or ketones.
Scientific Research Applications
1-(2-Nitrophenyl)-[1,2,4]triazolo[4,3-a]quinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent. Its derivatives have shown activity against various pathogens.
Medicine: Explored for its anticancer properties. Some derivatives exhibit cytotoxicity against cancer cell lines and are studied for their potential as chemotherapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties. It can be incorporated into polymers or used as a ligand in coordination chemistry.
Mechanism of Action
The biological activity of 1-(2-Nitrophenyl)-[1,2,4]triazolo[4,3-a]quinoline is primarily attributed to its ability to interact with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death in cancer cells. Additionally, it can inhibit enzymes involved in critical biochemical pathways, thereby exerting antimicrobial or antiviral effects.
Comparison with Similar Compounds
1-(2-Nitrophenyl)-[1,2,4]triazolo[4,3-a]quinoxaline: Similar structure but with a quinoxaline ring instead of quinoline.
1-(2-Nitrophenyl)-[1,2,4]triazolo[4,3-a]pyridine: Contains a pyridine ring, offering different electronic properties.
1-(2-Nitrophenyl)-[1,2,4]triazolo[4,3-a]benzimidazole: Features a benzimidazole ring, which can enhance certain biological activities.
Uniqueness: 1-(2-Nitrophenyl)-[1,2,4]triazolo[4,3-a]quinoline is unique due to its specific combination of the triazole and quinoline rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with tailored biological activities and industrial applications.
Properties
Molecular Formula |
C16H10N4O2 |
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Molecular Weight |
290.28 g/mol |
IUPAC Name |
1-(2-nitrophenyl)-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C16H10N4O2/c21-20(22)14-8-4-2-6-12(14)16-18-17-15-10-9-11-5-1-3-7-13(11)19(15)16/h1-10H |
InChI Key |
VAWNJYREKUDJBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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